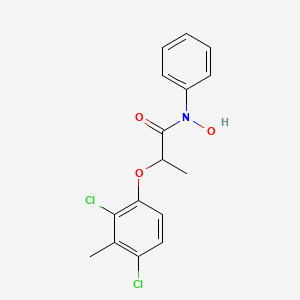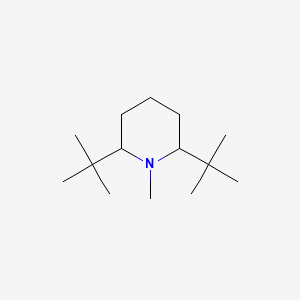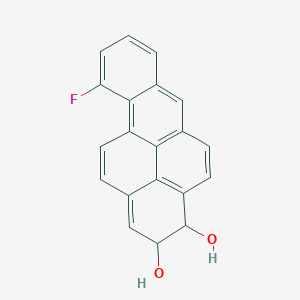![molecular formula C18H24N2O B14415033 N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide CAS No. 85675-17-8](/img/no-structure.png)
N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. This particular compound has a spiro[5.5]undecane framework, which is a bicyclic structure with a nitrogen atom incorporated into one of the rings. The presence of the 2-methylphenyl group adds to its complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Nitrogen Atom: The nitrogen atom can be introduced through a nucleophilic substitution reaction. For instance, the spiro ketone can be reacted with an amine, such as 2-methylphenylamine, under basic conditions to form the desired spiro amine.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. The spiro amine can be reacted with a carboxylic acid derivative, such as an acid chloride, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. For example, it can react with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: N-alkyl derivatives.
Applications De Recherche Scientifique
N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure may allow it to fit into unique binding sites, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the same spirocyclic core but may have different substituents.
1,3-Dioxane and 1,3-Dithiane derivatives: These compounds have similar spirocyclic structures but contain oxygen or sulfur atoms in the rings.
Uniqueness
N-(2-Methylphenyl)-2-azaspiro[55]undec-8-ene-2-carboxamide is unique due to the presence of the 2-methylphenyl group and the nitrogen atom in the spirocyclic core
Propriétés
| 85675-17-8 | |
Formule moléculaire |
C18H24N2O |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide |
InChI |
InChI=1S/C18H24N2O/c1-15-8-3-4-9-16(15)19-17(21)20-13-7-12-18(14-20)10-5-2-6-11-18/h2-5,8-9H,6-7,10-14H2,1H3,(H,19,21) |
Clé InChI |
DQJSHPBOIMNCCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)N2CCCC3(C2)CCC=CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)


